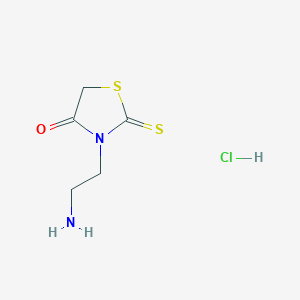
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a synthetic organic compound with a unique thiazolidinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. Its structure features a thiazolidinone ring, which is known for its biological activity and versatility in chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : A study by Abdel‐Hafez (2003) detailed the synthesis of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, demonstrating their antimicrobial activity. This research provides insight into the potential use of similar compounds in antimicrobial applications (Abdel‐Hafez, 2003).
Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones
- Medicinal Chemistry : The compound is a part of the 1,3-thiazolidin-4-one group, known for its significance in medicinal chemistry. Cunico et al. (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their utility as synthons for various biological compounds and their diverse reactions offering enormous scope in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).
Efficient Synthesis Techniques
- Synthesis Techniques : Chate et al. (2016) developed an efficient three-component reaction for the synthesis of thiazolidinones, demonstrating the chemoselectivity and utility of such reactions in producing thiazolidinone derivatives (Chate, Tathe, Nagtilak, Sangle, & Gill, 2016).
Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various heterocyclic compounds, indicating the role of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride in the synthesis of complex heterocyclic structures (Behbehani & Ibrahim, 2012).
Antidepressant and Anxiolytic Activity
- CNS Activity : Clerici et al. (2001) evaluated the antidepressant and anxiolytic properties of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, a related compound, highlighting their potential in central nervous system applications (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Structural Characterization
- Crystallography : Castro et al. (2013) provided insights into the structure of related compounds through crystallography, essential for understanding their potential applications (Castro, Macedo, Brito, de Fátima, & Sabino, 2013).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves the reaction of 2-mercaptoacetic acid with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The general steps are as follows:
Formation of Intermediate: Ethylenediamine reacts with 2-mercaptoacetic acid under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.
Hydrochloride Salt Formation: The final product is obtained by treating the thiazolidinone with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially opening the ring or reducing the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazolidinone derivatives.
Substitution Products: Various substituted thiazolidinones depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which are being explored for therapeutic applications.
Medicine:
Drug Development: Due to its biological activity, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Mercaptoacetic Acid Derivatives: These compounds share the mercapto group and exhibit similar reactivity.
Thiazolidinone Derivatives: Compounds with the thiazolidinone core structure, such as 2-thioxo-4-thiazolidinone, have comparable biological activities.
Uniqueness: 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is unique due to the presence of both the aminoethyl and thiazolidinone groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS2.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNMRZNJKJFAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)
![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2876489.png)
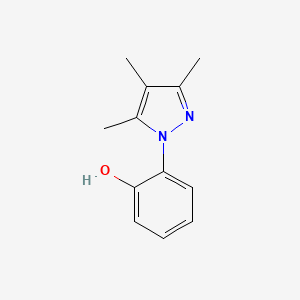
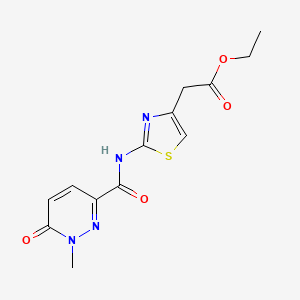
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
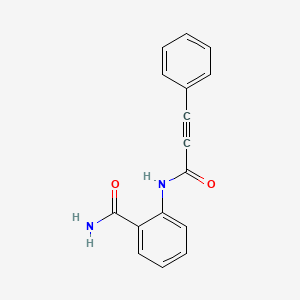
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)
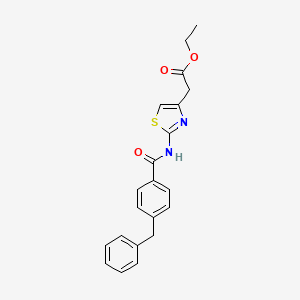
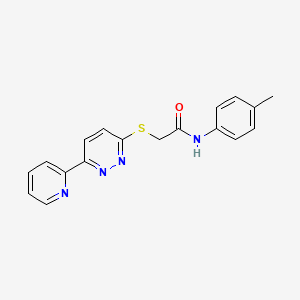
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
